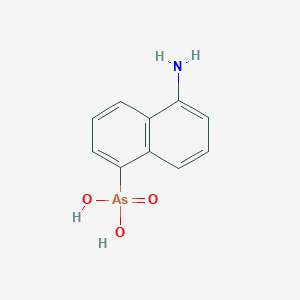
(5-Aminonaphthalen-1-yl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Aminonaphthalen-1-yl)arsonic acid is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of an arsonic acid group attached to a naphthalene ring, which also contains an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminonaphthalen-1-yl)arsonic acid typically involves the reaction of 5-nitronaphthalene with arsenic trioxide in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the introduction of the arsonic acid group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Aminonaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include arsenate and arsenite derivatives, as well as substituted naphthalene compounds. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
(5-Aminonaphthalen-1-yl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of certain diseases, such as parasitic infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Aminonaphthalen-1-yl)arsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, disrupting their function and leading to cell death. The arsonic acid group is known to interfere with cellular metabolism, while the amino group can form reactive intermediates that further enhance its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Roxarsone: Another organoarsenic compound with similar applications in agriculture and medicine.
Arsanilic Acid: Used as a feed additive and has similar chemical properties.
Phenylarsonic Acid: Known for its use in organic synthesis and industrial applications.
Uniqueness
(5-Aminonaphthalen-1-yl)arsonic acid is unique due to its specific structure, which combines the properties of both the naphthalene ring and the arsonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5430-38-6 |
|---|---|
Fórmula molecular |
C10H10AsNO3 |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
(5-aminonaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H,12H2,(H2,13,14,15) |
Clave InChI |
PQATWXVDRZZHBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


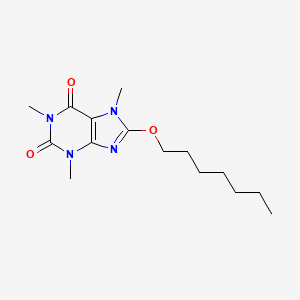
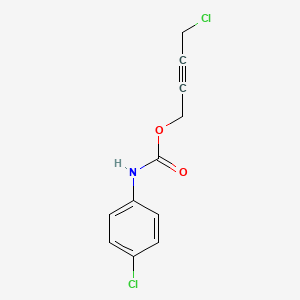
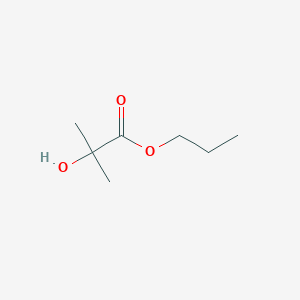
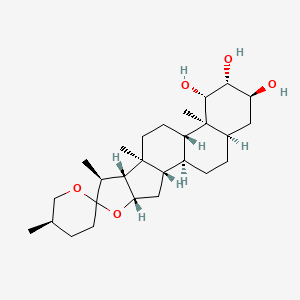
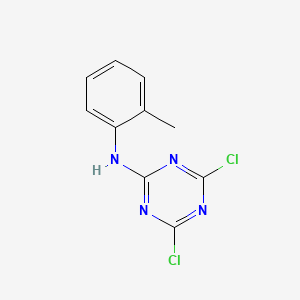
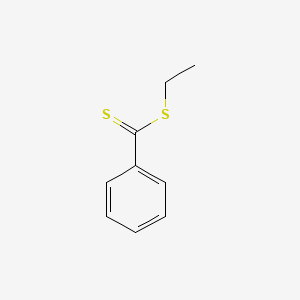
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
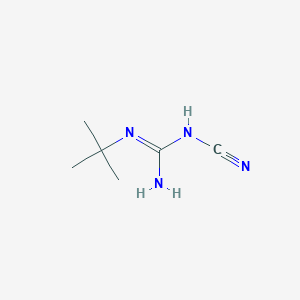
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
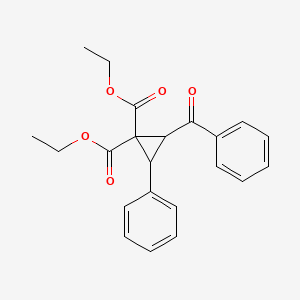
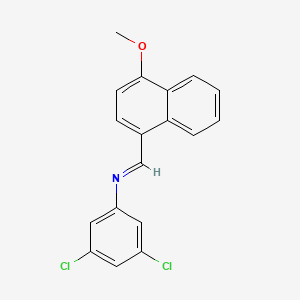
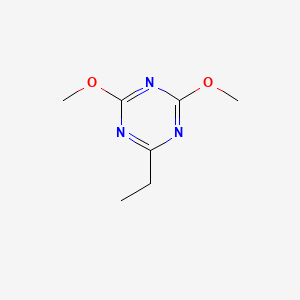

![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
